
2,2-Diethoxy-1-(3-fluoro-4-pyridyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Diethoxy-1-(3-fluoro-4-pyridyl)ethanone is an organic compound with the molecular formula C11H14FNO3 and a molecular weight of 227.24 g/mol . It is characterized by the presence of a pyridine ring substituted with a fluorine atom and an ethanone moiety with two ethoxy groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethoxy-1-(3-fluoro-4-pyridyl)ethanone typically involves the reaction of 3-fluoro-4-pyridinecarboxaldehyde with diethyl oxalate under basic conditions. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction steps to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Diethoxy-1-(3-fluoro-4-pyridyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to alcohols or other reduced forms.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
2,2-Diethoxy-1-(3-fluoro-4-pyridyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes.
Mécanisme D'action
The mechanism of action of 2,2-Diethoxy-1-(3-fluoro-4-pyridyl)ethanone involves its interaction with specific molecular targets and pathways. The fluorine atom on the pyridine ring can influence the compound’s reactivity and binding affinity to various biological targets. The ethanone moiety may also play a role in its chemical behavior and interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Diethoxy-1-(4-pyridyl)ethanone: Similar structure but lacks the fluorine atom.
2,2-Diethoxy-1-(3-chloro-4-pyridyl)ethanone: Contains a chlorine atom instead of fluorine.
2,2-Diethoxy-1-(3-bromo-4-pyridyl)ethanone: Contains a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2,2-Diethoxy-1-(3-fluoro-4-pyridyl)ethanone imparts unique chemical properties, such as increased electronegativity and altered reactivity compared to its non-fluorinated analogs. This makes it a valuable compound for specific applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C11H14FNO3 |
|---|---|
Poids moléculaire |
227.23 g/mol |
Nom IUPAC |
2,2-diethoxy-1-(3-fluoropyridin-4-yl)ethanone |
InChI |
InChI=1S/C11H14FNO3/c1-3-15-11(16-4-2)10(14)8-5-6-13-7-9(8)12/h5-7,11H,3-4H2,1-2H3 |
Clé InChI |
HZQABTSSVDXBLT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C(=O)C1=C(C=NC=C1)F)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


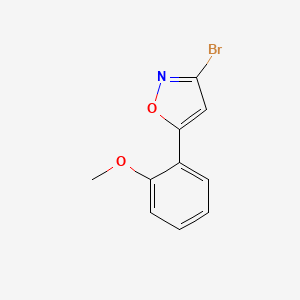


![(R)-4-[[1-[(2-Fluorobenzyl)amino]-1-oxo-2-propyl]amino]-4-oxobutanoic Acid](/img/structure/B13690141.png)
![7,8-Dihydro-5H-pyrano[4,3-B]pyridin-2-amine](/img/structure/B13690150.png)
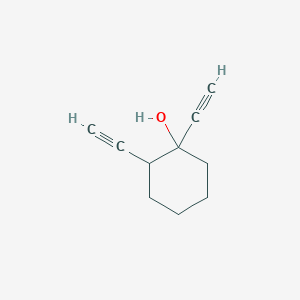
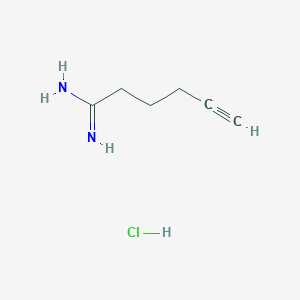
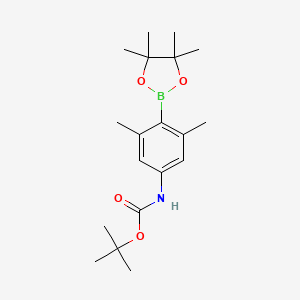
![4-(8-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13690170.png)
![2,2'-Dimethyl-1H,1'H-[4,4'-biimidazole]-5,5'-diamine hydrochloride](/img/structure/B13690177.png)
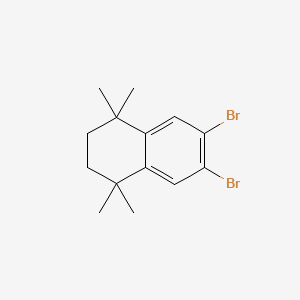
![3,3-Dimethyl-1H-naphtho[2,1-d][1,3]dioxin-1-one](/img/structure/B13690185.png)
![3-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B13690193.png)
![8-Bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13690233.png)
